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Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase

(PK) enzyme.[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible

for the final step of glycolysis where it catalyzes the conversion of phosphoenolpyruvate (PEP)

to pyruvate, concurrently generating a molecule of adenosine triphosphate (ATP).[4][5][6] In

certain genetic disorders, such as Pyruvate Kinase Deficiency (PKD), mutations in the gene

encoding the red blood cell specific isoform of pyruvate kinase (PKR) lead to decreased

enzyme activity, resulting in reduced ATP production.[4][7][8] This ATP deficiency can lead to

red blood cell dysfunction and premature destruction, a process known as hemolysis.[4]

Mitapivat has been shown to activate both wild-type and various mutant forms of PKR, thereby

increasing ATP production and decreasing levels of the upstream metabolite 2,3-

diphosphoglycerate (2,3-DPG).[1][3] By enhancing the efficiency of glycolysis, Mitapivat aims to

restore normal cellular energetics in affected red blood cells.[4][7] The quantification of

intracellular ATP levels following Mitapivat treatment is a key method for evaluating its efficacy

in vitro and ex vivo. This application note provides a detailed protocol for researchers to

measure these changes accurately.

Mechanism of Action

Mitapivat acts as an allosteric activator of PKR. It binds to a site on the enzyme distinct from

the active site, stabilizing the active tetrameric conformation of the protein.[2] This enhanced
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stability and activity lead to a more efficient conversion of PEP to pyruvate, thus boosting ATP

synthesis.[9][10]
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Figure 1. Mechanism of action of Mitapivat in enhancing ATP production.

Data Presentation
The following table summarizes the quantitative changes in ATP levels observed in red blood

cells (RBCs) from patients with pyruvate kinase deficiency following ex vivo treatment with

Mitapivat.

Cell Type
Treatment
Duration

Mitapivat
Concentrati
on

Mean Fold
Increase in
ATP

Range of
Fold
Increase

Reference

PK-deficient

RBCs
6 hours 10 µM 1.4 1.0-2.3 [4][11]

PK-deficient

RBCs
24 hours 10 µM 1.5 1.0-2.2

[4][7][8][11]

[12]

Healthy

Control RBCs
6 hours 10 µM 1.5 1.3-1.7 [11]

Healthy

Control RBCs
24 hours 10 µM 1.6 1.4-1.8 [4][7][8][11]

Experimental Protocols
Principle of ATP Measurement

The most common and sensitive method for quantifying ATP is the bioluminescence assay

utilizing the enzyme luciferase.[13][14] In the presence of ATP and magnesium ions, firefly

luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The

intensity of the emitted light is directly proportional to the ATP concentration and can be

measured using a luminometer.[14]

Protocol: Quantifying ATP in Cultured Cells Treated with Mitapivat

This protocol is designed for adherent or suspension cell lines.
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Materials:

Cell line of interest

Appropriate cell culture medium

Mitapivat (and vehicle control, e.g., DMSO)

Phosphate-buffered saline (PBS)

ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

Opaque-walled 96-well plates suitable for luminescence readings

Luminometer

Procedure:

Cell Seeding:

For adherent cells, seed cells in an opaque-walled 96-well plate at a density that will

ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 104

cells/well). Allow cells to adhere overnight.

For suspension cells, seed cells in an opaque-walled 96-well plate immediately before

treatment (e.g., 1 x 104 cells/well).

Mitapivat Treatment:

Prepare serial dilutions of Mitapivat in cell culture medium to achieve the desired final

concentrations.

Include a vehicle control (medium with the same final concentration of DMSO as the

highest Mitapivat concentration).

Remove the old medium (for adherent cells) and add the medium containing Mitapivat or

vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 6, 24, or 48 hours) under

standard cell culture conditions (37°C, 5% CO2).

ATP Measurement:

Equilibrate the 96-well plate and the ATP assay reagent to room temperature for

approximately 30 minutes before use.

Add a volume of ATP assay reagent equal to the volume of cell culture medium in each

well, as per the manufacturer's instructions.

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Measure the luminescence of each well using a luminometer.

Data Analysis:

Subtract the average luminescence of the blank wells (medium only) from all other

readings.

Normalize the luminescence readings of the Mitapivat-treated wells to the vehicle control

wells to determine the fold change in ATP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609057#quantifying-changes-in-atp-levels-after-
mitapivat-treatment-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b609057#quantifying-changes-in-atp-levels-after-mitapivat-treatment-in-vitro
https://www.benchchem.com/product/b609057#quantifying-changes-in-atp-levels-after-mitapivat-treatment-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

